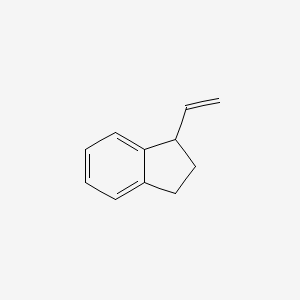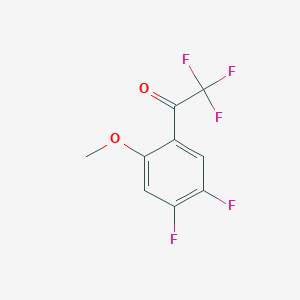
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a 4-isopropylphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes . Another approach involves the use of metal-free synthetic routes, which are more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Isoxazole-5-carboxylic acid: Lacks the 4-isopropylphenyl group, making it less hydrophobic and potentially less bioactive.
Uniqueness
3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both the isoxazole ring and the 4-isopropylphenyl group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and materials science .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)11-7-12(13(15)16)17-14-11/h3-8H,1-2H3,(H,15,16) |
InChI Key |
YDQYGDYNMLQLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)

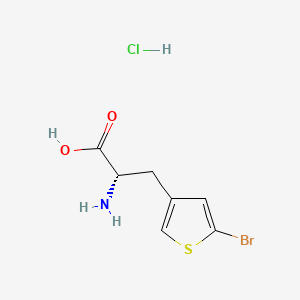


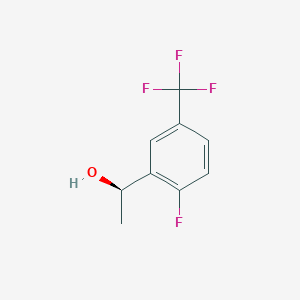
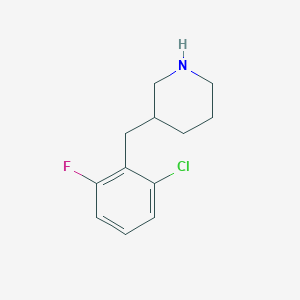

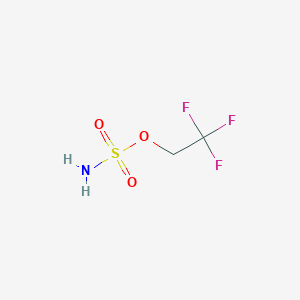
![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)

![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)
